

Synthesis of 3-Chlorosalicylaldehyde via Reimer-Tiemann Reaction: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Chlorosalicylaldehyde using the Reimer-Tiemann reaction. It includes detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the successful application of this important synthetic transformation.

Introduction

The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a direct method for the ortho-formylation of phenols.^{[1][2][3]} This electrophilic aromatic substitution reaction utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which then reacts with a phenoxide ion to introduce a formyl group (-CHO) primarily at the position ortho to the hydroxyl group.^{[1][2][3]} This methodology is particularly valuable for the synthesis of substituted salicylaldehydes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

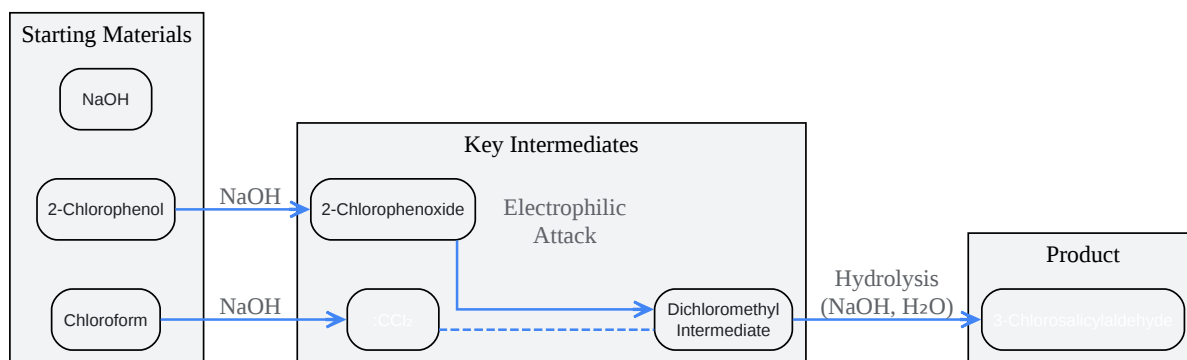
This application note specifically details the synthesis of 3-Chlorosalicylaldehyde from 2-chlorophenol.

Reaction Mechanism and Specifics

The Reimer-Tiemann reaction proceeds through the following key steps:

- **Dichlorocarbene Formation:** A strong base, typically sodium hydroxide, deprotonates chloroform to form a trichloromethyl anion, which then undergoes alpha-elimination to generate the highly reactive dichlorocarbene (:CCl₂).^[2]
- **Phenoxide Formation:** The phenolic starting material (2-chlorophenol) is deprotonated by the base to form the corresponding phenoxide ion.
- **Electrophilic Attack:** The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, primarily at the ortho position, to form a dichloromethyl-substituted intermediate.^[2]
- **Hydrolysis:** The intermediate is subsequently hydrolyzed under the basic reaction conditions to yield the final aldehyde product, 3-Chlorosalicylaldehyde.

The ortho-selectivity is a characteristic feature of the Reimer-Tiemann reaction, often attributed to the coordination between the phenoxide oxygen and the dichlorocarbene.^[4]



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Reimer-Tiemann reaction mechanism for 3-Chlorosalicylaldehyde synthesis.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 3-Chlorosalicylaldehyde.[5]

3.1. Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Chlorophenol	128.56	126 g	0.98
Sodium Hydroxide	40.00	266 g	6.65
Chloroform	119.38	262 g	2.20
Water	18.02	1000 mL	-
6 N Sulfuric Acid	-	As needed	-
Diethyl Ether	-	As needed	-
Magnesium Sulfate	-	As needed	-
Hexane	-	500 mL	-

3.2. Equipment

- 3000 mL round-bottom flask
- Mechanical stirrer
- 250 mL addition funnel
- Reflux condenser
- Heating mantle
- Steam distillation apparatus
- Separatory funnel
- Rotary evaporator

3.3. Reaction Procedure

- **Reaction Setup:** In a 3000 mL round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, prepare a solution of sodium hydroxide (266 g) in water (1000 mL).
- **Addition of 2-Chlorophenol:** Warm the sodium hydroxide solution to 60°C and add 2-chlorophenol (126 g). The 2-chlorophenol should dissolve completely.
- **Addition of Chloroform:** Slowly add chloroform (262 g) through the addition funnel over a period of one hour while maintaining the reaction temperature at 60°C.
- **Reaction:** After the addition of chloroform is complete, continue stirring the mixture at 60°C for an additional two hours.
- **Heating:** Increase the temperature to 80°C and stir for sixteen hours.
- **Work-up:**
 - Allow the excess chloroform to distill off.
 - Acidify the reaction mixture with 6 N sulfuric acid.
 - Perform steam distillation on the acidified mixture. Collect approximately six liters of distillate.
- **Extraction:**
 - Extract the distillate with diethyl ether.
 - Dry the combined ethereal extracts with anhydrous magnesium sulfate.
 - Filter the drying agent and evaporate the solvent under reduced pressure to obtain a yellow oil. This oil is a mixture of **3-chloro-2-hydroxybenzaldehyde** and 3-chloro-4-hydroxybenzaldehyde.
- **Purification:**

- Pour the yellow oil into 500 mL of vigorously stirred hexane. This will cause the para-isomer, 3-chloro-4-hydroxybenzaldehyde, to precipitate as a white solid.
- Filter off the white precipitate.
- Evaporate the hexane filtrate under reduced pressure to yield an oil that will crystallize upon standing at room temperature for 24 hours. This crystalline solid is the desired product, **3-chloro-2-hydroxybenzaldehyde**.[\[5\]](#)

Results and Data

4.1. Reaction Yield and Product Characteristics

Product	Yield	Melting Point	Appearance
3-Chlorosalicylaldehyde	5%	51-53°C	Crystalline solid
3-Chloro-4-hydroxybenzaldehyde	8%	-	White precipitate

Data obtained from a literature procedure.[\[5\]](#)

Discussion

The Reimer-Tiemann reaction of 2-chlorophenol provides a direct route to 3-Chlorosalicylaldehyde, albeit with a modest yield. The formation of the para-isomer, 3-chloro-4-hydroxybenzaldehyde, is a common side reaction in the formylation of substituted phenols. The separation of the ortho and para isomers is readily achieved by precipitation from hexane, taking advantage of their different solubilities. The low yield of the desired ortho-product in this specific synthesis highlights a known challenge with the Reimer-Tiemann reaction when applied to certain substituted phenols.[\[6\]](#)

Safety Precautions

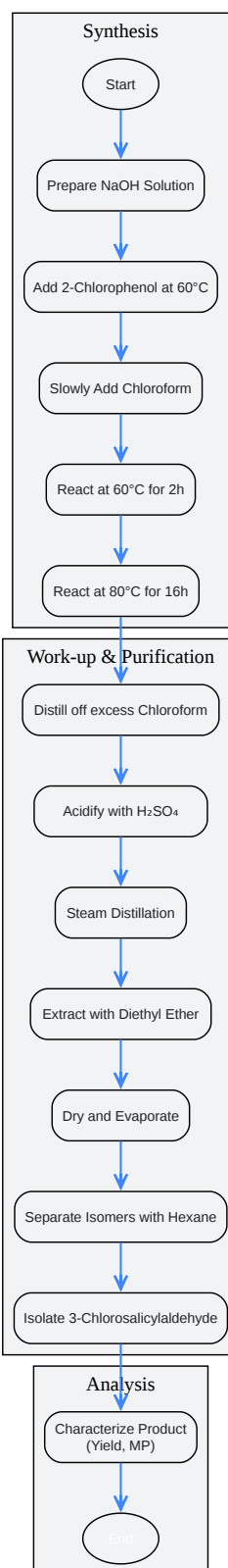
- Chloroform: is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood.

- Sodium Hydroxide: is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- 2-Chlorophenol: is toxic and corrosive. Avoid contact with skin and eyes.
- Diethyl Ether: is extremely flammable. Ensure there are no ignition sources nearby during its use.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Reimer-Tiemann reaction remains a viable, if sometimes low-yielding, method for the synthesis of substituted salicylaldehydes like 3-Chlorosalicylaldehyde. The protocol detailed herein provides a clear and reproducible procedure for its preparation. For researchers requiring higher yields, investigation into alternative formylation methods or optimization of the Reimer-Tiemann conditions may be warranted.



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- To cite this document: BenchChem. [Synthesis of 3-Chlorosalicylaldehyde via Reimer-Tiemann Reaction: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016314#reimer-tiemann-reaction-for-3-chlorosalicylaldehyde-synthesis]

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